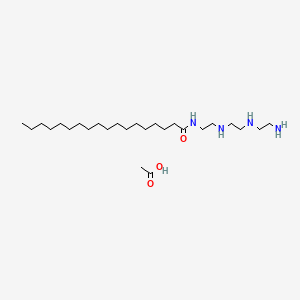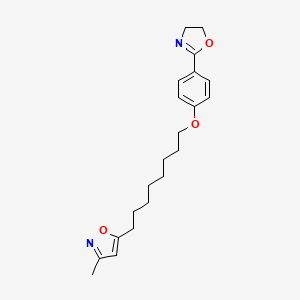
5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) is a chemical compound with the molecular formula C16H22N6O4. It is known for its stability at room temperature and its use as an intermediate in organic synthesis . This compound is also utilized in various fields such as coordination chemistry and ligand synthesis .
Vorbereitungsmethoden
The preparation of 5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic synthesis reactions. The specific steps can vary depending on the chosen reaction conditions and starting materials. Generally, the synthesis requires advanced organic synthesis techniques and equipment . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Vergleich Mit ähnlichen Verbindungen
5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with other similar compounds such as:
- 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- 1,3-di(3-hydrazinyl-3-oxopropyl)-5-(1-methylethyl)ethanol These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) lies in its specific benzyl and propionohydrazide groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
94231-31-9 |
|---|---|
Molekularformel |
C16H22N6O4 |
Molekulargewicht |
362.38 g/mol |
IUPAC-Name |
3-[5-benzyl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C16H22N6O4/c17-19-13(23)6-8-21-12(10-11-4-2-1-3-5-11)15(25)22(16(21)26)9-7-14(24)20-18/h1-5,12H,6-10,17-18H2,(H,19,23)(H,20,24) |
InChI-Schlüssel |
MRNAHFANNISBTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2CCC(=O)NN)CCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















